Cas no 2091531-55-2 (2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol)

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol
- SY250314
- 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol
- 2-Pyridinemethanol, 3-methyl-α-(trifluoromethyl)-
-
- MDL: MFCD21781466
- インチ: 1S/C8H8F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3
- InChIKey: NXMDTHFVXWOHBB-UHFFFAOYSA-N
- SMILES: FC(C(C1C(C)=CC=CN=1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 171
- トポロジー分子極性表面積: 33.1
- XLogP3: 1.5
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D779290-1g |
3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol |
2091531-55-2 | 95% | 1g |
$760 | 2024-07-20 | |
eNovation Chemicals LLC | D779290-1g |
3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol |
2091531-55-2 | 95% | 1g |
$760 | 2025-02-24 | |
Enamine | EN300-1932253-0.05g |
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |
2091531-55-2 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1932253-2.5g |
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |
2091531-55-2 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1932253-1g |
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |
2091531-55-2 | 1g |
$986.0 | 2023-09-17 | ||
eNovation Chemicals LLC | D779290-1g |
3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol |
2091531-55-2 | 95% | 1g |
$760 | 2025-02-22 | |
Enamine | EN300-1932253-5.0g |
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |
2091531-55-2 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1932253-0.5g |
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |
2091531-55-2 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1932253-0.25g |
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |
2091531-55-2 | 0.25g |
$906.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589531-1g |
2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |
2091531-55-2 | 98% | 1g |
¥9900 | 2023-04-08 |
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-olに関する追加情報
Introduction to 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol (CAS No. 2091531-55-2)
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2091531-55-2, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of a trifluoromethyl group and a pyridine moiety, which are well-documented for their versatile biological activities and synthetic utility.
The structural framework of 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol consists of an ethanol backbone substituted with a trifluoromethyl group at the second carbon position and a 3-methylpyridine ring attached to the first carbon. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl group, in particular, is renowned for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates.
In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced pharmacokinetic profiles. Studies have demonstrated that the introduction of fluorine atoms can lead to improved bioavailability, reduced metabolic degradation, and increased binding interactions with biological targets. The compound CAS No. 2091531-55-2 exemplifies this trend, as it serves as a building block for developing novel therapeutic agents.
One of the most compelling aspects of 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in numerous cellular processes, making them attractive targets for drug development. The pyridine ring in this compound can be further functionalized to create ligands that selectively inhibit specific kinases. For instance, modifications at the 3-position of the pyridine ring have been shown to enhance binding affinity to certain kinase domains.
Moreover, the presence of the trifluoromethyl group can influence the electronic properties of the molecule, thereby affecting its reactivity and interactions with biological targets. This feature has been exploited in the design of drugs that require precise control over their binding behavior. Recent computational studies have suggested that compounds incorporating such structural motifs exhibit favorable binding modes in protein pockets, which could translate into improved therapeutic efficacy.
Another area where CAS No. 2091531-55-2 shows promise is in the development of agrochemicals. Fluorinated compounds are widely used in pesticides and herbicides due to their stability and efficacy against pests. The combination of a trifluoromethyl group and a pyridine ring can enhance the bioactivity of agrochemicals by improving their resistance to degradation and increasing their potency against target organisms.
The synthesis of 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by reduction steps to introduce the hydroxyl group at the terminal position. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the environmental impact and cost associated with producing this compound.
In conclusion, CAS No. 2091531-55-2 represents a significant advancement in fluorinated organic chemistry with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for developing next-generation drugs and crop protection agents. As research continues to uncover new synthetic strategies and biological applications, compounds like trifluoro-substituted pyridines will undoubtedly play an increasingly important role in addressing global challenges in health and agriculture.
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